N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
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Overview
Description
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H3PO2) as a reducing agent, and triethylamine (Et3N) as a base under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
- N-(Pyridin-4-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
- N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Uniqueness
N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(17-9-11-3-1-5-15-8-11)12-7-14(20-18-12)4-2-6-16-10-14/h1,3,5,8,16H,2,4,6-7,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCJAMWROPVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NCC3=CN=CC=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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